molecular formula C21H35NO3S B556452 Ac-Cys(farnesyl)-OMe CAS No. 135304-08-4

Ac-Cys(farnesyl)-OMe

Cat. No.: B556452
CAS No.: 135304-08-4
M. Wt: 381.6 g/mol
InChI Key: MXSBUVKSWFWHTQ-WOWWHVILSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Cys(farnesyl)-OMe typically involves the farnesylation of cysteine followed by acetylation and methylation. The process begins with the reaction of farnesyl diphosphate with cysteine in the presence of a farnesyltransferase enzyme. This reaction results in the formation of S-farnesyl-L-cysteine. The subsequent steps involve the acetylation of the amino group and the methylation of the carboxyl group to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ac-Cys(farnesyl)-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ac-Cys(farnesyl)-OMe has several scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of farnesylation and prenylation reactions.

    Biology: Investigated for its role in protein modification and cellular signaling pathways.

    Medicine: Explored for its potential in developing therapeutic agents targeting farnesylated proteins, such as those involved in cancer and other diseases.

    Industry: Utilized in the production of biochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ac-Cys(farnesyl)-OMe involves its incorporation into proteins through the process of farnesylation. The farnesyl group is transferred to the cysteine residue of target proteins by farnesyltransferase enzymes. This modification facilitates the proper localization and function of the proteins within the cell. The molecular targets include members of the Ras superfamily of G proteins, which play critical roles in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-S-geranylgeranyl-L-cysteine methyl ester: Similar in structure but contains a geranylgeranyl group instead of a farnesyl group.

    N-acetyl-S-palmitoyl-L-cysteine methyl ester: Contains a palmitoyl group instead of a farnesyl group.

Uniqueness

Ac-Cys(farnesyl)-OMe is unique due to its specific farnesyl group, which imparts distinct biochemical properties and functions. The farnesyl group is crucial for the interaction of modified proteins with cellular membranes, influencing their activity and stability .

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11+,18-13+/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSBUVKSWFWHTQ-WOWWHVILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127191
Record name N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135304-08-4
Record name N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135304-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying Ac-Cys(farnesyl)-OMe in the context of model membranes?

A1: While the provided abstracts [, ] do not explicitly state the specific applications of this compound, studying farnesylated peptides in model membranes is crucial for understanding their behavior in biological systems. Farnesylation is a type of prenylation, a post-translational modification where isoprenoid groups like farnesyl are attached to proteins. This modification often targets proteins to cell membranes, influencing their localization and interactions. [, ] Investigating this compound in model membranes can shed light on how farnesylation impacts peptide-membrane interactions, potentially offering insights into the function and behavior of farnesylated proteins in vivo.

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